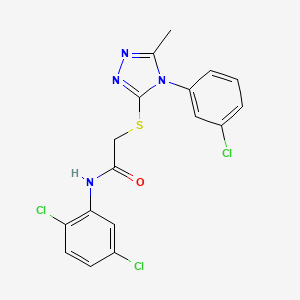

2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide

Description

2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a triazole ring, which is a common motif in many biologically active molecules.

Properties

Molecular Formula |

C17H13Cl3N4OS |

|---|---|

Molecular Weight |

427.7 g/mol |

IUPAC Name |

2-[[4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |

InChI |

InChI=1S/C17H13Cl3N4OS/c1-10-22-23-17(24(10)13-4-2-3-11(18)7-13)26-9-16(25)21-15-8-12(19)5-6-14(15)20/h2-8H,9H2,1H3,(H,21,25) |

InChI Key |

BDKDRJGJAOJHJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C2=CC(=CC=C2)Cl)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the chlorophenyl groups, potentially leading to dechlorination or hydrogenation products.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic rings, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated or hydrogenated derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with specific biological targets:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Potential : The triazole moiety is known for its role in inhibiting cancer cell proliferation. Research is ongoing to evaluate its efficacy against various cancer types.

The biological activity of 2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide has been explored in several contexts:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating disease processes.

- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that are critical in disease progression.

Industrial Applications

Beyond medicinal uses, this compound holds promise in industrial applications:

- Material Science : The unique chemical properties allow for the development of new materials with tailored functionalities, such as polymers or coatings that require specific chemical resistance or stability.

Case Studies

Several case studies have highlighted the potential applications of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Properties | Demonstrated efficacy against Gram-positive and Gram-negative bacteria. |

| Anticancer Studies | In vitro studies showed inhibition of tumor cell growth in specific lines. |

| Material Development | Successfully incorporated into polymer matrices enhancing durability. |

Mechanism of Action

The mechanism of action of 2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups are known to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dichlorophenyl)acetamide: Similar structure with a different substitution pattern on the aromatic ring.

2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-difluorophenyl)acetamide: Fluorine atoms replace chlorine atoms on the aromatic ring.

2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide: Methyl groups replace chlorine atoms on the aromatic ring.

Uniqueness

The uniqueness of 2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide lies in its specific substitution pattern and the presence of both triazole and thioether functionalities. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

The compound 2-((4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound's structure includes a triazole ring, chlorophenyl groups, and a thioether linkage. The molecular formula is , with a molecular weight of 531.7 g/mol. The unique combination of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14Cl2N5OS |

| Molecular Weight | 531.7 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. This particular compound exhibits significant antibacterial and antifungal activities. A review highlighted that triazole derivatives often show efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

In vitro studies indicated that compounds with similar structures can achieve minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against various pathogens . The presence of the triazole ring is crucial for this activity, as it enhances interaction with microbial enzymes.

Anticancer Potential

Research has demonstrated that triazole derivatives can act as effective anticancer agents. For instance, compounds structurally related to the one have shown IC50 values in the micromolar range against various cancer cell lines . The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation.

A study reported that certain triazole-thione derivatives exhibited IC50 values of 6.2 μM against colon carcinoma cells and 27.3 μM against breast cancer cells . The compound's ability to interfere with cellular signaling pathways makes it a promising candidate for further development.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The triazole moiety can act as a chelating agent for metal ions in enzymes, disrupting their function .

Additionally, the chlorophenyl groups may enhance lipophilicity, facilitating better membrane penetration and bioavailability. Understanding the precise molecular interactions remains an area of active research.

Case Studies

- Antibacterial Efficacy : A study evaluated various triazole derivatives against MRSA and found that modifications at specific positions on the triazole ring significantly influenced antibacterial potency .

- Anticancer Activity : In another investigation, a series of triazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups at strategic positions demonstrated enhanced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.